molecular formula C90H88Cl5NP4Ru2 B3334555 (R)-[(Rucl(H8-binap))2(MU-CL)3][NH2ME2] CAS No. 944451-12-1

(R)-[(Rucl(H8-binap))2(MU-CL)3][NH2ME2]

Cat. No.: B3334555
CAS No.: 944451-12-1
M. Wt: 1687.0 g/mol
InChI Key: VHWUKCMTKLMMGR-UHFFFAOYSA-J
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Description

(R)-[(Rucl(H8-binap))2(MU-CL)3][NH2ME2] is a useful research compound. Its molecular formula is C90H88Cl5NP4Ru2 and its molecular weight is 1687.0 g/mol. The purity is usually 95%.
The exact mass of the compound (R)-[(Rucl(H8-binap))2(MU-CL)3][NH2ME2] is 1689.23780 g/mol and the complexity rating of the compound is 802. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (R)-[(Rucl(H8-binap))2(MU-CL)3][NH2ME2] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-[(Rucl(H8-binap))2(MU-CL)3][NH2ME2] including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Asymmetric Hydrogenation

One of the primary applications of Ru-catalyzed complexes, including those based on the BINAP ligand system, is in asymmetric hydrogenation. These catalysts have been used to achieve high enantioselectivity in the hydrogenation of phthalimide-protected amino ketones and 1,3-diaryldiketones. The bulky groups on the BINAP ligands are crucial for the enhancement of enantioselectivity and diastereoselectivity in these reactions (Hu & Lin, 2005). Additionally, Ru-BINAP complexes have been employed in the selective hydrogenation of benzophenones to benzhydrols, demonstrating their effectiveness in the asymmetric synthesis of unsymmetrical diarylmethanols (Ohkuma et al., 2000).

Microwave-Assisted Organometallic Syntheses

In the synthesis of dinuclear [(Arene)Ru(μ-Cl)3RuCl(L–L′)] complexes, microwave heating has been utilized to promote arene displacement in reactions involving RuCl2 and neutral chelate ligands. This method yields complexes in good yield, showcasing the application of Ru-based catalysts in facilitating organometallic syntheses (Albrecht et al., 2009).

Catalytic Complex Immobilization and Reusability

Studies have explored the immobilization of chiral catalytic complexes, such as (R)—[RuCl(binap)(p-cymene)]Cl, in ionic liquids for the asymmetric hydrogenation of β-ketoesters. This approach has shown that only a small amount of ionic liquid is necessary to accommodate the catalytic complex, allowing for high enantioselectivity and the potential for catalyst reuse (Floris et al., 2009).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (R)-[(Rucl(H8-binap))2(MU-CL)3][NH2ME2] involves the reaction of RuCl3 with H8-binap in the presence of a base to form the binap ligand complex. This complex is then reacted with NH2ME2 to form the final product.", "Starting Materials": [ "RuCl3", "H8-binap", "Base", "NH2ME2" ], "Reaction": [ "Step 1: React RuCl3 with H8-binap in the presence of a base to form the binap ligand complex.", "Step 2: Add NH2ME2 to the binap ligand complex and stir for several hours.", "Step 3: Isolate the product by filtration and wash with a suitable solvent." ] }

CAS No.

944451-12-1

Molecular Formula

C90H88Cl5NP4Ru2

Molecular Weight

1687.0 g/mol

IUPAC Name

dichlororuthenium;dimethylazanium;[1-(2-diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane;chloride

InChI

InChI=1S/2C44H40P2.C2H7N.5ClH.2Ru/c2*1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-3-2;;;;;;;/h2*1-12,19-26,29-32H,13-18,27-28H2;3H,1-2H3;5*1H;;/q;;;;;;;;2*+2/p-4

InChI Key

VHWUKCMTKLMMGR-UHFFFAOYSA-J

SMILES

CNC.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl.[Cl-].[ClH+][Ru-]([ClH+])[ClH+].[Ru]

Canonical SMILES

C[NH2+]C.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].Cl[Ru]Cl.Cl[Ru]Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-[(Rucl(H8-binap))2(MU-CL)3][NH2ME2]
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(R)-[(Rucl(H8-binap))2(MU-CL)3][NH2ME2]
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(R)-[(Rucl(H8-binap))2(MU-CL)3][NH2ME2]

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